molecular formula C14H19Cl2N3 B2384522 (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride CAS No. 2138010-63-4

(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride

Cat. No.: B2384522
CAS No.: 2138010-63-4
M. Wt: 300.23
InChI Key: DFDLUXNKRKJLFB-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H17N3·2HCl It is known for its unique structure, which combines an imidazole ring with a phenylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride typically involves the reaction of 1-methyl-1H-imidazole with 1-phenylcyclopropylmethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to study enzyme activity or as a ligand in receptor binding studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that could be harnessed for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the phenylcyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride
  • 1-(1-methyl-1H-imidazol-2-yl)ethanone

Uniqueness

Compared to similar compounds, (1-methyl-1H-imidazol-2-yl)(1-phenylcyclopropyl)methanamine dihydrochloride stands out due to the presence of the phenylcyclopropyl group. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-(1-phenylcyclopropyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c1-17-10-9-16-13(17)12(15)14(7-8-14)11-5-3-2-4-6-11;;/h2-6,9-10,12H,7-8,15H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDLUXNKRKJLFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2(CC2)C3=CC=CC=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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